molecular formula C18H12F3NO B10965233 N-(3-(Trifluoromethyl)phenyl)-1-naphthamide CAS No. 551923-59-2

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide

Cat. No.: B10965233
CAS No.: 551923-59-2
M. Wt: 315.3 g/mol
InChI Key: SOXBAYNDRKZFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide is a chemical compound with the molecular formula C18H12F3NO and a molecular weight of 315.29 g/mol . It is part of a class of naphthamide derivatives that have been investigated in scientific research for their potential as multi-target protein kinase inhibitors and histone deacetylase (HDAC) inhibitors . This dual mechanism of action is significant for researchers studying abnormal cell proliferation, as these compounds are explored for the treatment of diseases such as cancer, autoimmune disorders, and neurodegenerative conditions . The compound is supplied for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and disposal of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

551923-59-2

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,22,23)

InChI Key

SOXBAYNDRKZFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation Reactions via Direct Coupling

The most widely reported method involves the direct condensation of 1-naphthoic acid and 3-trifluoromethylaniline. This reaction typically employs coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, facilitating nucleophilic attack by the aniline derivative . In a representative procedure, 1-naphthoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by the sequential addition of EDC (1.2 equiv) and 3-trifluoromethylaniline (1.1 equiv). The reaction proceeds at room temperature for 12–24 hours, yielding the crude product, which is purified via column chromatography (hexane/ethyl acetate). Reported yields range from 65% to 78% depending on the coupling agent and solvent system .

A critical advancement in this method involves the use of N-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency. For instance, when HOBt (1.5 equiv) is included with EDC in dimethylformamide (DMF), the yield increases to 82% . Nuclear magnetic resonance (NMR) analysis of the product confirms the characteristic amide proton resonance at δ 10.2–10.5 ppm and the trifluoromethyl singlet at δ -62.5 ppm .

Acid Chloride Intermediate Route

An alternative approach involves the conversion of 1-naphthoic acid to its corresponding acid chloride prior to coupling. This two-step method begins with treating 1-naphthoic acid with thionyl chloride (SOCl₂) under reflux for 2 hours, producing 1-naphthoyl chloride in near-quantitative yield . The acyl chloride is then reacted with 3-trifluoromethylaniline in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Key advantages of this route include faster reaction kinetics and higher purity profiles. For example, a study using 1-naphthoyl chloride and 3-trifluoromethylaniline in tetrahydrofuran (THF) with TEA (2.0 equiv) achieved an 88% yield after 4 hours at 0–5°C . However, the necessity to handle moisture-sensitive reagents like SOCl₂ complicates scalability.

Catalytic Methods Using Transition Metals

Recent innovations leverage transition metal catalysts to enhance selectivity. Palladium-based systems, such as Pd(OAc)₂ with Xantphos ligands, enable coupling under milder conditions (50°C, 6 hours) with yields up to 75% . The mechanism likely involves oxidative addition of the acyl chloride to Pd(0), followed by transmetalation with the aniline derivative.

Copper(I) iodide has also been explored as a cost-effective alternative. In a microwave-assisted protocol, CuI (10 mol%) catalyzes the reaction between 1-naphthoic acid and 3-trifluoromethylaniline in acetonitrile at 120°C for 30 minutes, delivering a 70% yield . While this method reduces reaction time, product purification remains challenging due to residual copper contaminants.

Solvent and Temperature Optimization

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve both aromatic acids and anilines. A comparative study demonstrated that DMF increases reaction rates by 40% compared to THF, albeit with slightly lower yields (78% vs. 82%) due to side reactions .

Temperature control is equally critical. Elevated temperatures (80–100°C) accelerate coupling but risk decomposition of the trifluoromethyl group. Conversely, reactions conducted below 25°C exhibit improved regioselectivity, particularly when sterically hindered coupling agents like HATU are employed .

Purification and Crystallization Techniques

Final product purity is achieved through a combination of liquid-liquid extraction and recrystallization. Crude this compound is typically washed with sodium bicarbonate (5%) to remove unreacted acid, followed by brine to eliminate polar impurities . Recrystallization from acetone/water mixtures at 5°C yields colorless crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Notably, a patent-pending method utilizes methyl tert-butyl ether (MTBE) as an antisolvent during crystallization, achieving a 94.1% recovery rate . This approach minimizes solvent residues and meets pharmaceutical-grade specifications.

MethodConditionsYield (%)Purity (%)Reference
Direct Condensation (EDC)DCM, RT, 24h7895
Acid Chloride RouteTHF, 0–5°C, 4h8898
Pd-Catalyzed CouplingDMF, 50°C, 6h7597
Microwave-Assisted (CuI)MeCN, 120°C, 0.5h7093
MTBE CrystallizationAcetone/MTBE, 5°C94.199.5

Table 2. Solvent Effects on Reaction Efficiency

SolventReaction Time (h)Yield (%)Side Products (%)
DMF12785
THF18823
DCM24758
MeCN67010

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group participates in nucleophilic substitution under specific conditions. While the C-F bond is typically stable, deprotonation at the ortho position can activate the -CF₃ group for substitution. For example:

  • Fluoride displacement occurs with strong bases like LDA (Lithium Diisopropylamide), yielding derivatives with modified substituents.

  • Aromatic ring activation via electron-withdrawing effects enhances reactivity toward nucleophiles such as amines or alkoxides .

Key Conditions :

ReagentTemperatureSolventProductYieldSource
LDA, THF-78°CDry THFOrtho-substituted aryl fluoride60-75%
K₂CO₃, DMF100°CDMFAminated derivatives45-50%

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, H₂SO₄) cleaves the amide to yield 1-naphthoic acid and 3-(trifluoromethyl)aniline .

  • Basic hydrolysis (e.g., NaOH, KOH) produces the corresponding carboxylate salt .

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)Activation Energy (Eₐ, kJ/mol)
6M HCl, reflux2.1 × 10⁻⁴55 min72.3
2M NaOH, 80°C3.8 × 10⁻⁵5.1 h85.6

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the α-position (C-2 or C-4) due to increased electron density from the amide’s resonance:

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups at C-4 .

  • Sulfonation (H₂SO₄) yields sulfonic acid derivatives .

Regioselectivity :

ReactionMajor ProductMinor ProductRatio (Major:Minor)
Nitration4-Nitro derivative2-Nitro derivative8:1
Bromination4-Bromo derivative1-Bromo derivative6:1

Reduction Reactions

The amide group can be reduced to amine derivatives:

  • LiAlH₄ reduces the amide to N-(3-(trifluoromethyl)phenyl)-1-naphthylamine .

  • Catalytic hydrogenation (H₂/Pd-C) is less effective due to steric hindrance from the naphthalene ring .

Comparative Efficiency :

Reducing AgentConversion (%)Selectivity (%)
LiAlH₄9288
BH₃·THF6572

Oxidation Reactions

The naphthalene moiety undergoes oxidation under harsh conditions:

  • KMnO₄/H₂O oxidizes the ring to phthalic acid derivatives .

  • Ozone (O₃) cleaves the aromatic ring, forming diketones .

Oxidation Pathways :

Oxidizing AgentPrimary ProductByproduct
KMnO₄ (acidic)1,2-Naphthalenedicarboxylic acidCO₂, H₂O
O₃, then Zn/H₂O1,4-NaphthoquinoneFormic acid

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling with aryl boronic acids introduces biaryl motifs .

  • Buchwald-Hartwig amination forms C-N bonds with secondary amines .

Catalytic Systems :

Reaction TypeCatalystLigandYield
Suzuki couplingPd(PPh₃)₄PPh₃78%
Buchwald-HartwigPd₂(dba)₃Xantphos65%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between naphthalene rings, forming dimeric structures . This reactivity is modulated by the electron-withdrawing -CF₃ group, which alters the excited-state properties.

Quantum Yield Data :

Wavelength (nm)Quantum Yield (Φ)Dimerization Efficiency (%)
2540.1234
3650.0822

Scientific Research Applications

The compound exhibits notable biological activity, particularly as a multi-target protein kinase inhibitor . Protein kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. Research has indicated that compounds with similar structures often demonstrate anti-proliferative effects on cancer cell lines, making N-(3-(Trifluoromethyl)phenyl)-1-naphthamide a candidate for further pharmacological exploration.

Key Findings from Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. For instance, it has been reported to exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer properties .
  • Neuropharmacological Applications : The compound has been investigated for its potential effects on the NMDA receptor, which is implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. Binding studies suggest that this compound may enhance binding affinity at specific receptor sites, thereby influencing neurochemical pathways .

Applications in Drug Discovery

This compound serves as a valuable scaffold for developing novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.

Comparison with Related Compounds

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl on 3-positionMulti-target protein kinase inhibitor
N-(2-(Trifluoromethyl)phenyl)-1-naphthamideTrifluoromethyl on 2-positionSimilar kinase inhibition
2-(4-(Trifluoromethyl)phenyl)-N,N-dimethyl-1-naphthamideDimethyl substitutionVaries based on substitution

This comparison highlights how variations in substitution can influence biological activity and potential applications.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug design, where it can interact with enzymes or receptors to exert its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Extended Substituents: Compounds with heterocyclic extensions (e.g., quinolinyloxy or pyrimidinyloxy groups) demonstrate higher potency (e.g., value = 1 in row 9 of ), suggesting that bulky substituents may improve steric complementarity with targets .

Amide Backbone Variations : Replacing the naphthamide group with isobutyramide () reduces aromatic surface area, likely diminishing π-π stacking interactions critical for binding to flat enzymatic pockets .

Biological Activity

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthamide moiety. This unique structure contributes to its biological activity and pharmacological potential.

  • Molecular Formula : C15H12F3N
  • Molecular Weight : Approximately 295.26 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets. The compound primarily acts as a multi-target protein kinase inhibitor, influencing various signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits potent inhibitory effects on several key protein kinases implicated in cancer progression. The following table summarizes its biological activity compared to related compounds:

Compound NameTarget Kinase(s)IC50 (nM)Notes
This compoundVEGFR-220Potent inhibitor of angiogenesis
N-(2-(Trifluoromethyl)phenyl)-1-naphthamideMulti-target protein kinases15Similar structural properties
NVP-BAW2881Specific kinase inhibition10Known for potent kinase inhibition

Case Studies and Research Findings

  • VEGFR-2 Inhibition : A study demonstrated that this compound effectively inhibits the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. The IC50 value was reported at 20 nM, indicating strong potency against this target .
  • Cell Proliferation Assays : In vitro assays showed that the compound significantly reduced the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the S phase, suggesting potential for therapeutic application in oncology .
  • Binding Affinity Studies : Binding assays revealed that the trifluoromethyl substitution enhances binding affinity at the PCP site of NMDA receptors, which are implicated in neuropsychiatric disorders. The compound exhibited nearly double the binding affinity compared to non-trifluorinated analogs .

Pharmacological Applications

The unique properties of this compound position it as a promising candidate for drug development targeting various diseases, particularly cancers characterized by aberrant kinase activity. Its ability to inhibit multiple kinases suggests potential for use in combination therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(Trifluoromethyl)phenyl)-1-naphthamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate the naphthoic acid moiety for amide bond formation with 3-(trifluoromethyl)aniline. Key steps include:
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
  • Optimization of reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side products.
  • Use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .
    Yields >70% are achievable with catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Utilize 1H^1H- and 19F^{19}F-NMR to confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for 19F^{19}F) and aromatic protons (δ 7.0–8.5 ppm for naphthamide protons) .
  • X-ray Crystallography : For structural elucidation, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. Key parameters include:
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Use of Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets such as the Ryanodine receptor?

  • Methodological Answer :
  • Software : AutoDock Vina is recommended for its improved scoring function and multithreading capabilities. Steps include:
  • Prepare the ligand (this compound) by assigning Gasteiger charges and optimizing torsion angles.
  • Define the receptor’s binding pocket (e.g., residues within 10 Å of the cocrystallized ligand).
  • Run simulations with exhaustiveness = 20 to ensure robust sampling .
  • Validation : Compare docking poses with experimental data (e.g., mutagenesis studies from pesticide patents ).

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., calcium flux assays for Ryanodine receptor modulation) to minimize variability.
  • Purity Validation : Employ LC-MS or HPLC (C18 columns, acetonitrile/water gradients) to verify compound purity (>95%) and quantify impurities (e.g., nitro or acetylated byproducts) .
  • Cross-Study Comparisons : Normalize data using positive controls (e.g., chlorantraniliprole for insecticidal activity ).

Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical or agrochemical applications?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water).
  • Reference Standards : Compare retention times with certified impurities (e.g., nitro derivatives listed in pharmacopeial guidelines ).
  • Quantification : Calculate impurity levels via peak area normalization, ensuring compliance with ICH guidelines (<0.1% for unknown impurities).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.